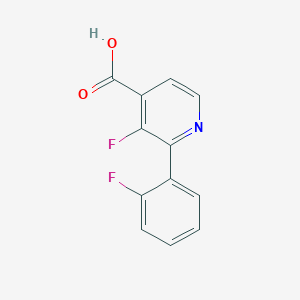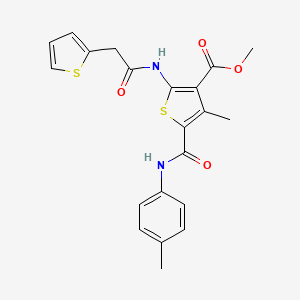
(R)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluoro substituent, and a morpholine ring attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes fluorination to introduce the fluoro substituent. The amino group can be introduced through nitration followed by reduction, while the morpholine ring is incorporated via nucleophilic substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions to yield a hydrogenated product.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of morpholine-substituted benzoic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. The morpholine ring provides additional steric and electronic effects that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-fluorobenzoic acid: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
4-Fluoro-5-morpholin-3-yl-benzoic acid: Lacks the amino group, affecting its biological activity.
2-Amino-5-morpholin-3-yl-benzoic acid: Lacks the fluoro substituent, altering its chemical behavior.
Uniqueness
®-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13FN2O3 |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
2-amino-4-fluoro-5-morpholin-3-ylbenzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16) |
Clé InChI |
OXHWLCTXCAIQRA-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



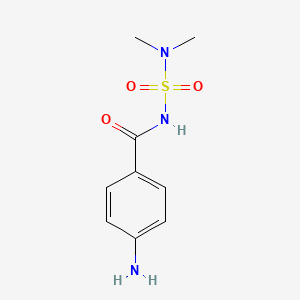
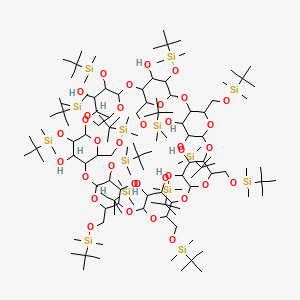
![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)

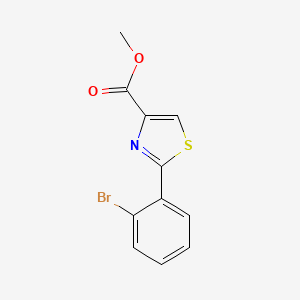



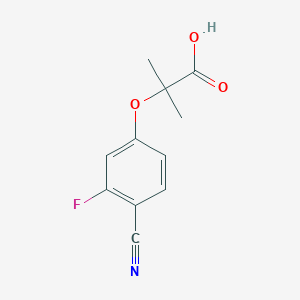

![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
